1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 1415825-06-7
Cat. No.: VC2743538
Molecular Formula: C17H23BN2O2
Molecular Weight: 298.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1415825-06-7 |
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Molecular Formula | C17H23BN2O2 |
Molecular Weight | 298.2 g/mol |
IUPAC Name | 1-[(3-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Standard InChI | InChI=1S/C17H23BN2O2/c1-13-7-6-8-14(9-13)11-20-12-15(10-19-20)18-21-16(2,3)17(4,5)22-18/h6-10,12H,11H2,1-5H3 |
Standard InChI Key | HTJCZSQAANUZFD-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC(=C3)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC(=C3)C |
Chemical Identity and Structural Properties
Chemical Identity and Registry Data
1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organoboron compound with a pyrazole core structure. It is characterized by a substituted pyrazole ring bearing a boronate ester moiety. The compound's identity is established through various chemical registries and identification systems as detailed in Table 1.
Table 1: Chemical Identity and Registry Information
Parameter | Value |
---|---|
CAS Number | 1415825-06-7 |
IUPAC Name | 1-[(3-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Molecular Formula | C₁₇H₂₃BN₂O₂ |
Molecular Weight | 298.2 g/mol |
Standard InChI | InChI=1S/C17H23BN2O2/c1-13-7-6-8-14(9-13)11-20-12-15(10-19-20)18-21-16(2,3)17(4,5)22-18/h6-10,12H,11H2,1-5H3 |
Standard InChIKey | HTJCZSQAANUZFD-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC(=C3)C |
The compound features four distinct structural components: a pyrazole ring, a boronate ester (pinacol) moiety, a methylbenzyl group, and the connecting linkages between these functional units.
Structural Characteristics
The molecular structure consists of a 1H-pyrazole core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at position 4 and a 3-methylbenzyl group at position 1. The boronate ester (pinacol) group is a common protecting group for boronic acids, providing enhanced stability and solubility in organic solvents. The 3-methylbenzyl substituent introduces asymmetry to the molecule and provides a site for potential derivatization or functionalization in synthetic applications.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is largely determined by its boronate ester functional group, which serves as a versatile handle for further transformations. The boronate ester group can participate in various reactions, particularly cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.
The pyrazole ring can undergo typical heterocyclic reactions, while the 3-methylbenzyl group introduces a point of lipophilicity that may be significant for medicinal chemistry applications. The compound's stability allows for storage under standard laboratory conditions, although proper containment practices should be followed to prevent degradation .
Synthetic Methodologies
General Synthetic Routes
The synthesis of 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves a multi-step approach. The general synthetic strategy for boronate ester-containing pyrazole derivatives often includes:
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Preparation of the appropriately substituted pyrazole core structure
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Functionalization of the pyrazole ring with a suitable leaving group at the desired position
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Introduction of the boronate ester functionality through metal-catalyzed borylation reactions
The specific synthesis of the target compound likely involves the reaction of an organometallic intermediate with a boron source such as bis(pinacolato)diboron. The reaction typically employs a metal catalyst, commonly palladium-based catalysts, to facilitate the transformation.
Purification and Characterization
Purification of 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves standard organic chemistry techniques such as column chromatography, recrystallization, or a combination of these methods. Characterization is achieved through various analytical techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B)
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Mass spectrometry
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Infrared spectroscopy
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Elemental analysis
Commercial samples of this compound have reported purity levels of approximately 98%, indicating high-quality standards for research applications .
Applications in Chemical Research
Synthetic Chemistry Applications
1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a valuable building block in organic synthesis due to its boronate ester functionality. This functional group allows for various transformations, particularly cross-coupling reactions that facilitate the formation of new carbon-carbon bonds. The compound can be utilized in:
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Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides
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Construction of more complex heterocyclic systems
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Medicinal chemistry library synthesis
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Development of functional materials
The presence of the boronate ester makes this compound particularly useful as a synthetic intermediate in the preparation of compounds with potential biological activity or material science applications.
Comparative Analysis with Structurally Related Compounds
Structural Analogs and Their Properties
Several structurally related compounds share similarities with 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole but differ in their substitution patterns. Table 2 presents a comparison of selected analogs.
Table 2: Comparative Analysis of Structurally Related Compounds
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1415825-06-7 | C₁₇H₂₃BN₂O₂ | Reference compound |
1-(4-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1604036-91-0 | C₁₇H₂₃BN₂O₂ | Methyl group at para position on benzyl |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 761446-44-0 | C₁₀H₁₇BN₂O₂ | Methyl instead of methylbenzyl at N1 |
1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1105039-88-0 | C₁₇H₂₃BN₂O₃ | Methoxy group instead of methyl on benzyl |
These structural analogs provide insights into structure-activity relationships and may guide optimization efforts in research applications. The positional isomers with different substitution patterns on the benzyl group (ortho, meta, para) can exhibit different physical properties and reactivity profiles, potentially influencing their applications in synthetic chemistry and medicinal chemistry research .
Reactivity Comparisons
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Steric considerations affecting reaction rates and selectivity
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Electronic effects altering the reactivity of the boronate ester
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Solubility profiles in different reaction media
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Coordination properties with metal catalysts
These factors can be strategically exploited in synthetic planning to achieve desired transformations with optimal efficiency and selectivity .
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